11-(2,6-dimethylmorpholin-4-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
11-(2,6-dimethylmorpholin-4-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a benzimidazole core, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 11-(2,6-dimethylmorpholin-4-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with various aldehydes or ketones, followed by cyclization and functional group modifications . Industrial production methods may involve the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted benzimidazole derivatives .
Scientific Research Applications
11-(2,6-dimethylmorpholin-4-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within cells. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to 11-(2,6-dimethylmorpholin-4-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile include other benzimidazole derivatives and pyrimido[1,2-a]benzimidazoles. These compounds share a similar core structure but differ in their functional groups and side chains, which can significantly impact their biological activity and chemical properties . Some examples include:
- 2-aminobenzimidazole
- Pyrimido[1,2-a]benzimidazole
- Fluorinated pyrimido[1,2-a]benzimidazole
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
16-(2,6-dimethylmorpholin-4-yl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-13-11-24(12-14(2)26-13)21-16-7-5-6-15(16)17(10-22)20-23-18-8-3-4-9-19(18)25(20)21/h3-4,8-9,13-14H,5-7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDCOAJSJSWGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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